Cefotaxima

説明

Cefotaxime (CTX) is an antibiotic drug belonging to the class of cephalosporin antibiotics. It is used to treat a wide range of bacterial infections, including those of the respiratory, urinary, and gastrointestinal tracts. CTX is one of the most commonly prescribed antibiotics in the world and is widely used in both inpatient and outpatient settings. It is generally well tolerated, with few adverse effects, and is effective against a broad spectrum of bacterial pathogens.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Cefotaxime, a semisynthetic parenteral cephalosporin, exhibits exceptional activity against gram-negative organisms and stability against β-lactamases. Research has focused on understanding its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. For example, Lüthy et al. (1979) studied its pharmacokinetics in volunteers and found that it showed considerable stability against β-lactamases with a mean terminal half-life of approximately 75 minutes. The total body and renal clearances were significantly high, with a substantial percentage of the dose excreted through the kidneys within 24 hours (Lüthy et al., 1979).

Clinical Efficacy in Various Infections

Cefotaxime has been extensively studied for its efficacy in treating various infections. Jacobs et al. (1992) reviewed 2,243 cases of children receiving therapy with cefotaxime, highlighting its safety profile and efficacy in treating serious infections in hospitalized children. The study found high rates of efficacy and low rates of complications and superinfection (Jacobs et al., 1992). In another study, Lefrock and McCloskey (1982) assessed cefotaxime's effectiveness in treating skin and soft tissue infections, finding it to be highly effective with minimal serious toxicity or adverse reactions (Lefrock & McCloskey, 1982).

Use in Specific Patient Populations

Cefotaxime's application extends to various patient populations, including neonates, infants, and patients with specific conditions like cirrhosis. For instance, Kearns et al. (1992) suggested alternative dosage regimens for cefotaxime in infants and children, considering its pharmacokinetic profile and efficacy (Kearns et al., 1992). Rimola et al. (1995) examined the efficacy of different dosages of cefotaxime in treating spontaneous bacterial peritonitis in cirrhosis, finding that lower doses than traditionally recommended maintained high efficacy (Rimola et al., 1995).

Surgical Prophylaxis

Cefotaxime has been widely used for surgical prophylaxis. Jones (1990) reviewed over 9000 cases of cefotaxime prophylaxis, showing its effectiveness in a variety of operations with favorable outcomes in reducing surgery-related infections. This usage is part of a trend toward single-dose or short-course regimens for cost-effective prophylaxis (Jones, 1990).

特性

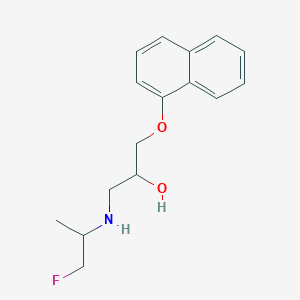

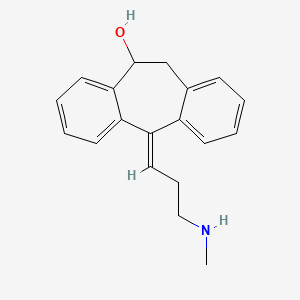

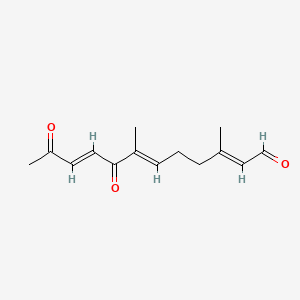

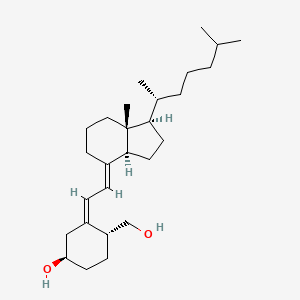

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRBEKHLDVQUJE-VINNURBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100149 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63527-53-7, 63527-52-6 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotaxime, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotaxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTAXIME, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTC59K32X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefotaxime work as an antibiotic?

A1: Cefotaxime exerts its antibacterial effect by disrupting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall. This binding inhibits PBP activity, ultimately leading to bacterial cell death.

Q2: What are the primary targets of cefotaxime?

A2: Cefotaxime primarily targets Gram-negative bacteria, exhibiting strong activity against a broad spectrum. [, , , , ] It effectively combats infections caused by Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Haemophilus influenzae, and Streptococcus pneumoniae, among others.

Q3: Are there bacteria resistant to cefotaxime?

A3: Yes, bacterial resistance to cefotaxime is a growing concern. [, , ] One of the most significant resistance mechanisms involves the production of extended-spectrum β-lactamases (ESBLs). [, , , , , , ] These enzymes can hydrolyze cefotaxime, rendering it ineffective. Other resistance mechanisms include mutations in PBPs, reducing their affinity for cefotaxime, and decreased permeability of bacterial cell membranes to the antibiotic.

Q4: What is being done to combat resistance to cefotaxime?

A4: Research is ongoing to address cefotaxime resistance. [, , , ] This includes: * Developing new β-lactam antibiotics with improved stability against ESBLs.* Investigating combinations of cefotaxime with other antibiotics or β-lactamase inhibitors to overcome resistance.* Implementing antimicrobial stewardship programs to promote appropriate antibiotic use and minimize the emergence of resistance.

Q5: How is cefotaxime administered, and how is it distributed in the body?

A5: Cefotaxime is typically administered intravenously or intramuscularly. [, , , ] It achieves good penetration into various body fluids and tissues, including cerebrospinal fluid, making it suitable for treating meningitis. [, , ]

Q6: How is cefotaxime metabolized and eliminated?

A6: Cefotaxime is partially metabolized in the liver to its less active metabolite, desacetylcefotaxime. [] Both the parent drug and its metabolite are primarily eliminated through renal excretion.

Q7: What are the typical clinical applications of cefotaxime?

A7: Cefotaxime is frequently used for treating various bacterial infections, including:* Respiratory tract infections: Pneumonia, bronchitis [, ]* Urinary tract infections [, ] * Skin and soft tissue infections [, ]* Septicemia [, , ]* Meningitis [, ]* Bone and joint infections []

Q8: What are the advantages of cefotaxime over other antibiotics?

A8: Cefotaxime offers several advantages, including: * Broad-spectrum activity against Gram-negative bacteria, including some resistant to other cephalosporins. * Good penetration into cerebrospinal fluid. * Relatively favorable safety profile.

Q9: Are there any alternative antibiotics to cefotaxime?

A9: Yes, depending on the specific infection and resistance profile, alternative antibiotics may include other cephalosporins (e.g., ceftriaxone, ceftazidime), carbapenems (e.g., imipenem), or fluoroquinolones (e.g., ciprofloxacin). [, , , ]

Q10: What is the molecular formula and weight of cefotaxime?

A10: The molecular formula of cefotaxime sodium is C16H16N5NaO7S2, and its molecular weight is 477.45 g/mol. [, ]

Q11: What spectroscopic data is available for cefotaxime?

A11: Infrared (IR) spectroscopy is frequently employed to characterize cefotaxime. [, ] Characteristic peaks corresponding to functional groups such as carbonyl (C=O) stretching and N-H stretching are observed in its IR spectrum. High-performance liquid chromatography (HPLC) is often utilized for quantitative analysis. [, ]

Q12: How does cefotaxime interact with other drugs?

A12: Cefotaxime can interact with other drugs, potentially altering their efficacy or toxicity. [, , ] For instance, co-administration with aminoglycosides, another class of antibiotics, can have synergistic effects against Pseudomonas aeruginosa but also increase the risk of nephrotoxicity. []

Q13: What are the known side effects of cefotaxime?

A13: While generally well-tolerated, cefotaxime can cause side effects such as: [, ]* Gastrointestinal disturbances (e.g., diarrhea, nausea) * Allergic reactions (ranging from mild skin rashes to severe anaphylaxis) * Changes in liver function tests * Kidney problems (rare)

Q14: What are the environmental impacts of cefotaxime?

A14: The release of cefotaxime and other antibiotics into the environment can contribute to antibiotic resistance development in environmental bacteria. [, ] Research is exploring strategies to mitigate the environmental impact of antibiotics, including optimizing wastewater treatment processes and promoting responsible disposal practices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。